

## SRK-181 Clinical Trial Results: A Comparative Analysis of Monotherapy and Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AI-181    |           |
| Cat. No.:            | B15565258 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for SRK-181, an investigational selective inhibitor of latent TGFβ1 activation, as both a monotherapy and in combination with anti-PD-(L)1 checkpoint inhibitors. The data is primarily derived from the Phase 1 DRAGON (NCT04291079) trial, which is evaluating the safety and efficacy of SRK-181 in patients with locally advanced or metastatic solid tumors that are resistant to anti-PD-(L)1 therapy.[1][2][3]

### **Executive Summary**

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent transforming growth factor-beta 1 (TGFβ1).[4][5] The TGFβ1 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, which can lead to resistance to checkpoint inhibitors.[4][6][7] By inhibiting TGFβ1, SRK-181 aims to overcome this resistance and enhance the anti-tumor immune response.[5] Clinical data from the DRAGON trial suggests that SRK-181 is generally well-tolerated and shows promising anti-tumor activity, particularly when used in combination with pembrolizumab in heavily pretreated patients with clear cell renal cell carcinoma (ccRCC) and other solid tumors.[1][4]

## **Quantitative Data Summary**



The following tables summarize the key efficacy and safety data from the DRAGON trial for SRK-181 as a monotherapy and in combination with an anti-PD-(L)1 antibody.

**Efficacy of SRK-181 Combination Therapy in ccRCC** 

(Part B)

| Efficacy Endpoint                | Reported Value (as of Aug<br>29, 2023) | Reported Value (as of May 26, 2023)  |
|----------------------------------|----------------------------------------|--------------------------------------|
| Objective Response Rate (ORR)    | 21.4% (6/28 evaluable patients)        | 25% (4/16 evaluable patients)<br>[4] |
| Confirmed Partial Responses (PR) | 6 patients[8]                          | 4 patients[4]                        |
| Best Tumor Reduction in PRs      | -33% to -93%[8]                        | -50% to -84%[4]                      |
| Stable Disease (SD)              | 10 patients[8]                         | 7 patients[4]                        |
| Disease Control Rate (DCR)       | 57%[8]                                 | 69%[4]                               |

Note: The available data for monotherapy from the dose-escalation phase (Part A1) did not include specific efficacy metrics like ORR. Early evidence of efficacy was noted with prolonged stable disease and one confirmed partial response across the trial.[9]

Safety Profile of SRK-181

| Treatment Arm                | Key Safety Findings                                                                                                                                                                                                                                                 |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Monotherapy (Part A1)        | Generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to 3000 mg every 3 weeks (q3w) or 2000 mg every 2 weeks (q2w).[1]                                                                                                                     |
| Combination Therapy (Part B) | Generally well-tolerated when combined with pembrolizumab.[10] One Grade 4 treatment-related adverse event (AE) of generalized exfoliative dermatitis was reported.[8][10] The most common treatment-related AEs were rash, pruritus, fatigue, and diarrhea.[4][10] |



# **Experimental Protocols**DRAGON Trial (NCT04291079) Design

The DRAGON trial is a Phase 1, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[2][4]

#### Key Inclusion Criteria:

- Patients aged 18 years or older.
- Locally advanced or metastatic solid tumors.
- Measurable disease per RECIST v1.1 criteria.[1]
- For combination therapy cohorts, patients must have demonstrated resistance to prior anti-PD-(L)1 therapy.

#### Key Exclusion Criteria:

- History of intolerance or discontinuation of prior anti-PD-(L)1 therapy due to severe immunerelated adverse events.[2]
- Concurrent anti-cancer treatments.[2]

#### Trial Structure:

- Part A1 (Monotherapy Dose Escalation): Determined the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of SRK-181 as a single agent.[2]
- Part A2 (Combination Therapy Dose Escalation): Determined the MTD and RP2D of SRK-181 in combination with an anti-PD-(L)1 antibody.[2]
- Part B (Dose Expansion): Enrolled parallel cohorts of patients with specific tumor types (ccRCC, melanoma, NSCLC, urothelial carcinoma, HNSCC) to further evaluate the safety and efficacy of SRK-181 at the RP2D in combination with pembrolizumab.[2][4][10]



# Visualizations SRK-181 Mechanism of Action



#### Click to download full resolution via product page

Caption: SRK-181 selectively binds to latent TGFβ1, preventing its activation and subsequent immunosuppressive signaling in the tumor microenvironment.

#### **DRAGON Clinical Trial Workflow**





#### Click to download full resolution via product page

Caption: The DRAGON trial follows a dose-escalation and expansion design to evaluate SRK-181 monotherapy and combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. vjoncology.com [vjoncology.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Facebook [cancer.gov]
- 6. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Scholar Rock Presents New Data from SRK-181 Phase 1 DRAGON Trial at ASCO 2024 Annual Meeting - Scholar Rock, Inc. [investors.scholarrock.com]
- To cite this document: BenchChem. [SRK-181 Clinical Trial Results: A Comparative Analysis of Monotherapy and Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#clinical-trial-results-comparing-srk-181-monotherapy-and-combination-therapy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com